Ethylamine-2,2,2-d3
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Overview
Description
Ethylamine-2,2,2-d3 is a deuterated form of ethylamine, where the three hydrogen atoms on the ethyl group are replaced by deuterium atoms. This compound is represented by the molecular formula C2H4D3N and has a molecular weight of 48.1022 g/mol . Deuterated compounds like this compound are often used in scientific research to study reaction mechanisms and metabolic pathways due to the isotopic differences between hydrogen and deuterium.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylamine-2,2,2-d3 can be synthesized through several methods. One common method involves the reaction of deuterated ethanol (C2D5OH) with ammonia (NH3) in the presence of an oxide catalyst. The reaction proceeds as follows: [ \text{C2D5OH} + \text{NH3} \rightarrow \text{C2H4D3N} + \text{H2O} ] This method also produces diethylamine and triethylamine as by-products .
Another method involves the reductive amination of deuterated acetaldehyde (C2D4O) with ammonia in the presence of a reducing agent such as hydrogen gas (H2) and a catalyst like nickel or copper supported on alumina . The reaction is as follows: [ \text{C2D4O} + \text{NH3} + \text{H2} \rightarrow \text{C2H4D3N} + \text{H2O} ]
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The deuterated ethanol or acetaldehyde used in these processes is often produced through the deuteration of ethanol or acetaldehyde using deuterium gas (D2).
Chemical Reactions Analysis
Types of Reactions
Ethylamine-2,2,2-d3 undergoes various chemical reactions typical of primary amines, including:
Acylation: Reaction with acyl chlorides to form amides.
Protonation: Reaction with acids to form ammonium salts.
Oxidation: Reaction with strong oxidizers like potassium permanganate to form acetaldehyde.
Common Reagents and Conditions
Acylation: Acyl chlorides (e.g., acetyl chloride) in the presence of a base such as pyridine.
Protonation: Hydrochloric acid or sulfuric acid.
Oxidation: Potassium permanganate in an aqueous solution.
Major Products Formed
Acylation: Formation of N-ethylacetamide.
Protonation: Formation of ethylammonium chloride.
Oxidation: Formation of deuterated acetaldehyde.
Scientific Research Applications
Ethylamine-2,2,2-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Mechanism of Action
The mechanism of action of Ethylamine-2,2,2-d3 involves its interaction with various molecular targets and pathways. As a primary amine, it can participate in nucleophilic addition reactions with carbonyl compounds to form imines or enamines . These reactions are often catalyzed by acids and involve the formation of a carbinolamine intermediate, which then loses water to form the final product .
Comparison with Similar Compounds
Ethylamine-2,2,2-d3 is similar to other deuterated amines such as methylamine-d3 and propylamine-d3. its unique structure and properties make it particularly useful in specific applications. Compared to non-deuterated ethylamine, this compound exhibits different kinetic isotope effects, which can be exploited in various research and industrial applications .
List of Similar Compounds
- Methylamine-d3
- Propylamine-d3
- Diethylamine-d3
- Triethylamine-d3
This compound stands out due to its specific isotopic composition, making it a valuable tool in scientific research and industrial applications.
Properties
CAS No. |
6118-19-0 |
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Molecular Formula |
C2H7N |
Molecular Weight |
48.10 g/mol |
IUPAC Name |
2,2,2-trideuterioethanamine |
InChI |
InChI=1S/C2H7N/c1-2-3/h2-3H2,1H3/i1D3 |
InChI Key |
QUSNBJAOOMFDIB-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CN |
Canonical SMILES |
CCN |
Origin of Product |
United States |
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